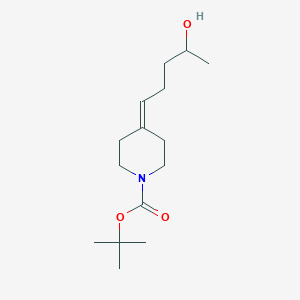
tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 2173098-83-2 . It has a molecular weight of 269.38 .
Molecular Structure Analysis
The IUPAC name for this compound is “tert-butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate” and its InChI Code is "1S/C15H27NO3/c1-12(17)6-5-7-13-8-10-16(11-9-13)14(18)19-15(2,3)4/h7,12,17H,5-6,8-11H2,1-4H3" .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.38 . It should be stored at a temperature between 28°C .
Aplicaciones Científicas De Investigación
Organic Synthesis
tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate: is utilized in organic synthesis as a building block for creating complex molecules. Its tert-butyl group can be deprotected under acidic conditions, revealing a reactive carboxylate that can be further modified .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of potential pharmacologically active molecules. Its piperidine core is a common motif in drugs, and modifications to the hydroxypentylidene side chain can lead to new compounds with therapeutic properties .
Material Science
The compound’s ability to polymerize or co-polymerize can be explored in material science. It could be used to develop new polymeric materials with specific mechanical and chemical properties for industrial applications .
Catalysis
This compound may act as a ligand for catalysts in chemical reactions. The piperidine ring can coordinate to metal centers, potentially influencing the catalytic activity and selectivity in processes like asymmetric synthesis .
Bioconjugation
For bioconjugation applications, MFCD31381767 can be used to link biomolecules to other chemical entities. The hydroxyl group provides a convenient handle for conjugation to proteins or nucleic acids, which is useful in developing targeted drug delivery systems .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be synthesized for use as standards or reagents in chromatography and mass spectrometry, aiding in the identification and quantification of complex biological samples .
Agricultural Chemistry
The compound’s derivatives might find applications in agricultural chemistry as part of pest control agents or growth regulators. The structural flexibility allows for the creation of molecules that interact with specific biological targets in plants or pests .
Environmental Science
Lastly, in environmental science, this compound could be used to synthesize markers or tracers for environmental monitoring. Its unique structure allows for easy detection and tracking in various ecosystems .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-12(17)6-5-7-13-8-10-16(11-9-13)14(18)19-15(2,3)4/h7,12,17H,5-6,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKXKFVJTFXXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C1CCN(CC1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



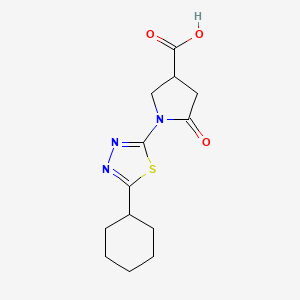
amine](/img/structure/B1415227.png)
![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide](/img/structure/B1415231.png)
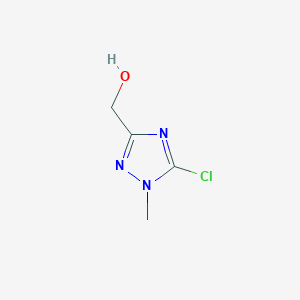

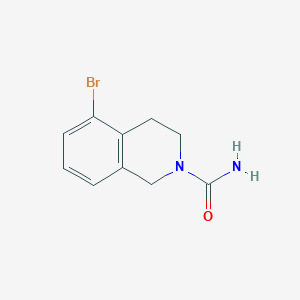
![5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415237.png)
![3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1415238.png)
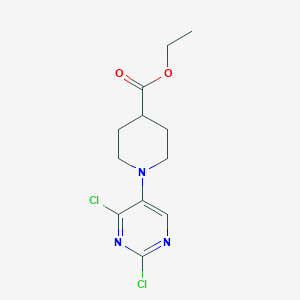
![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)
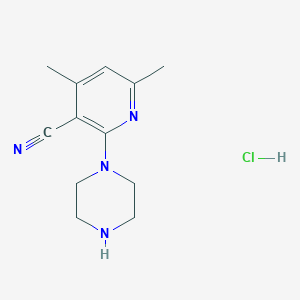

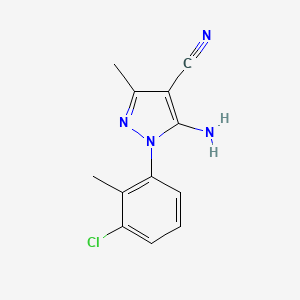
![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)